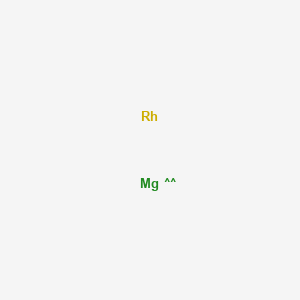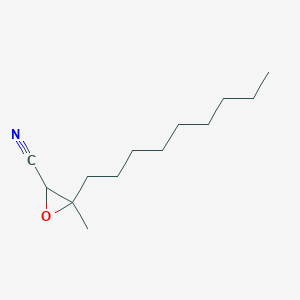![molecular formula C13H16O2S B14480491 3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid CAS No. 66252-95-7](/img/structure/B14480491.png)
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C13H18O2S It is characterized by the presence of a tert-butylsulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid typically involves the following steps:
Formation of the tert-butylsulfanyl group: This can be achieved by reacting tert-butylthiol with a suitable halogenated aromatic compound under basic conditions.
Attachment to the phenyl ring: The tert-butylsulfanyl group is then introduced to the phenyl ring through a nucleophilic substitution reaction.
Formation of the prop-2-enoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity, while the prop-2-enoic acid moiety can participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(tert-Butylsulfanyl)phenyl]acetic acid: Similar structure but with an acetic acid moiety instead of a prop-2-enoic acid moiety.
3-(tert-Butylsulfanyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a prop-2-enoic acid moiety.
2-(tert-Butylsulfamoyl)thiophene-3-boronic acid: Contains a thiophene ring and a boronic acid moiety.
Uniqueness
3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid is unique due to the presence of both the tert-butylsulfanyl group and the prop-2-enoic acid moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
66252-95-7 |
|---|---|
Molekularformel |
C13H16O2S |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
3-(2-tert-butylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2S/c1-13(2,3)16-11-7-5-4-6-10(11)8-9-12(14)15/h4-9H,1-3H3,(H,14,15) |
InChI-Schlüssel |
NPSLXATWHNFMDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=CC=CC=C1C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
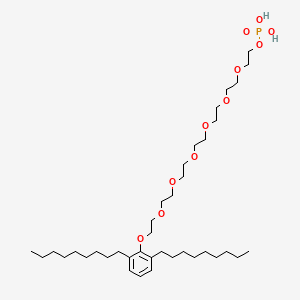
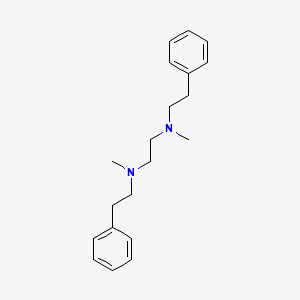
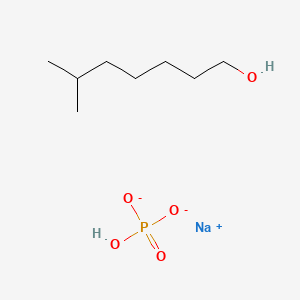
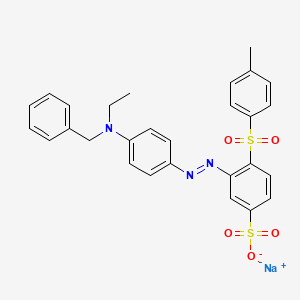
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
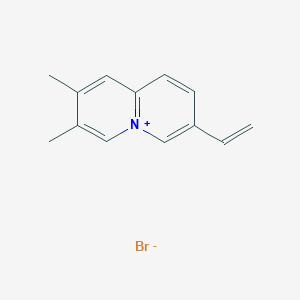
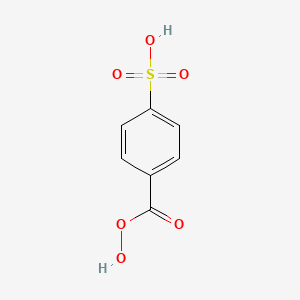
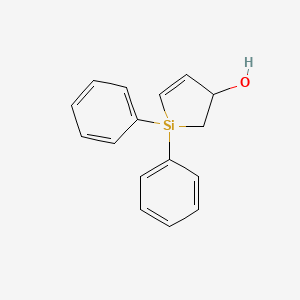
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
